
5-Iodo-2-methoxy-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methoxy-4-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine typically involves the iodination of 2-methoxy-4-methylpyrimidine. One common method includes the following steps:
Starting Material: 2-methoxy-4-methylpyrimidine.
Iodination Reaction: The starting material is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 5-position of the pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-methoxy-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-2-methoxy-4-methylpyrimidine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new biochemical tools and probes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
5-Iodo-2-methylpyrimidine: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Iodo-4-methoxy-2-methylpyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 5-Iodo-2-methoxy-4-methylpyrimidine is unique due to the specific combination of iodine, methoxy, and methyl groups on the pyrimidine ring
Propriétés
Formule moléculaire |
C6H7IN2O |
|---|---|
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
5-iodo-2-methoxy-4-methylpyrimidine |
InChI |
InChI=1S/C6H7IN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 |
Clé InChI |
KGKPVWXIQTZFGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



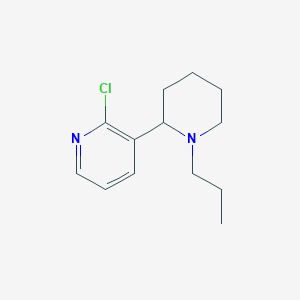
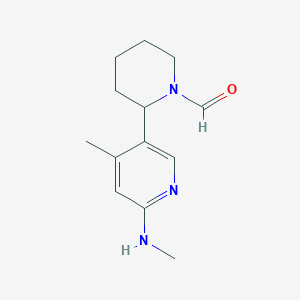
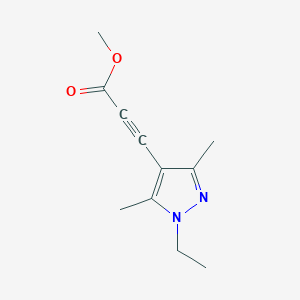
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)

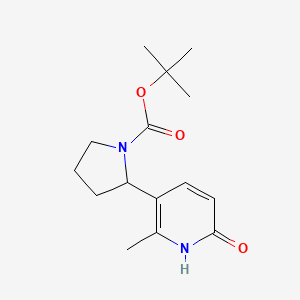
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11805549.png)

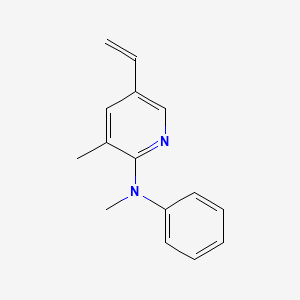
![4-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11805560.png)
![4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B11805562.png)


